molecular formula C11H12F2O2 B6351824 Methyl 4-(2,4-difluorophenyl)butanoate CAS No. 1509001-25-5

Methyl 4-(2,4-difluorophenyl)butanoate

Cat. No.: B6351824
CAS No.: 1509001-25-5
M. Wt: 214.21 g/mol
InChI Key: JPCGMXDYCWMABY-UHFFFAOYSA-N
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Description

Methyl 4-(2,4-difluorophenyl)butanoate is an organic compound with the molecular formula C11H12F2O2 It is a derivative of butanoic acid, where the butanoate group is substituted with a 2,4-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2,4-difluorophenyl)butanoate typically involves the esterification of 4-(2,4-difluorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(2,4-difluorophenyl)butanoic acid+methanolacid catalystMethyl 4-(2,4-difluorophenyl)butanoate+water\text{4-(2,4-difluorophenyl)butanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(2,4-difluorophenyl)butanoic acid+methanolacid catalyst​Methyl 4-(2,4-difluorophenyl)butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,4-difluorophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: 4-(2,4-difluorophenyl)butanoic acid.

    Reduction: 4-(2,4-difluorophenyl)butanol.

    Substitution: Various substituted phenylbutanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(2,4-difluorophenyl)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(2,4-difluorophenyl)butanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2,4,5-trifluorophenyl)butanoate
  • Methyl 4-(2,4-dichlorophenyl)butanoate
  • Methyl 4-(2,4-dimethylphenyl)butanoate

Uniqueness

Methyl 4-(2,4-difluorophenyl)butanoate is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 4-(2,4-difluorophenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-15-11(14)4-2-3-8-5-6-9(12)7-10(8)13/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCGMXDYCWMABY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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